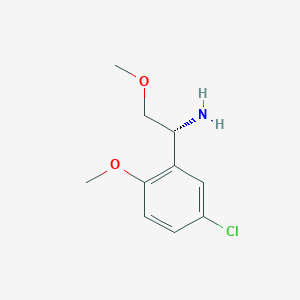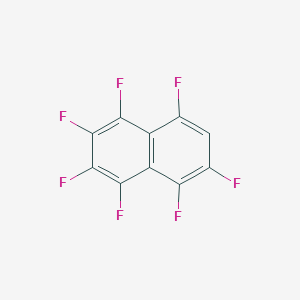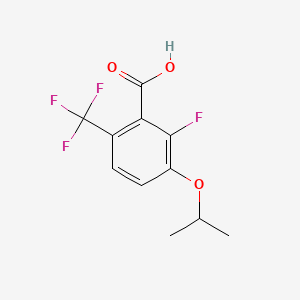![molecular formula C32H35NaO7 B14760900 sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-yl]acetate](/img/structure/B14760900.png)
sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1’-cyclopropane]-3-yl]acetate is a complex organic compound with a unique structure This compound is characterized by its spiro[3H-1-benzofuran-2,1’-cyclopropane] core, which is further substituted with various functional groups, including dihydroxybutoxy and dimethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1’-cyclopropane]-3-yl]acetate involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the spiro[3H-1-benzofuran-2,1’-cyclopropane] core through a cyclization reaction.
- Introduction of the dihydroxybutoxy and dimethylphenyl groups via substitution reactions.
- Final acetylation to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1’-cyclopropane]-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The dihydroxybutoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1’-cyclopropane]-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1’-cyclopropane]-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propriétés
Formule moléculaire |
C32H35NaO7 |
|---|---|
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-yl]acetate |
InChI |
InChI=1S/C32H36O7.Na/c1-19-13-25(37-12-9-23(34)17-33)14-20(2)31(19)26-6-4-5-22(21(26)3)18-38-24-7-8-27-28(16-30(35)36)32(10-11-32)39-29(27)15-24;/h4-8,13-15,23,28,33-34H,9-12,16-18H2,1-3H3,(H,35,36);/q;+1/p-1/t23-,28-;/m0./s1 |
Clé InChI |
NGFWMCDEBFWIIP-DVASCVOVSA-M |
SMILES isomérique |
CC1=CC(=CC(=C1C2=CC=CC(=C2C)COC3=CC4=C(C=C3)[C@@H](C5(O4)CC5)CC(=O)[O-])C)OCC[C@@H](CO)O.[Na+] |
SMILES canonique |
CC1=CC(=CC(=C1C2=CC=CC(=C2C)COC3=CC4=C(C=C3)C(C5(O4)CC5)CC(=O)[O-])C)OCCC(CO)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



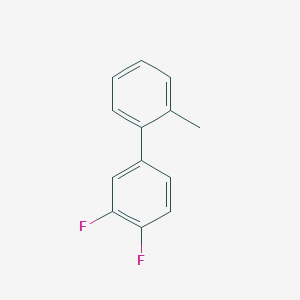
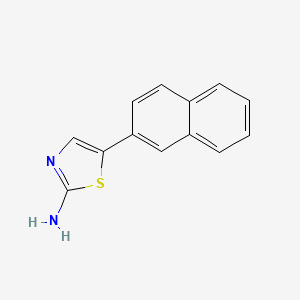
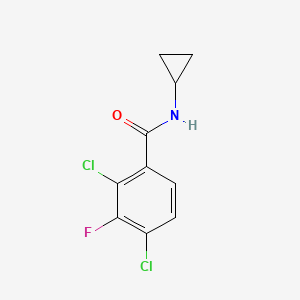
![Triethyl[(prop-2-ynoyl)oxy]stannane](/img/structure/B14760847.png)

![ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate](/img/structure/B14760866.png)
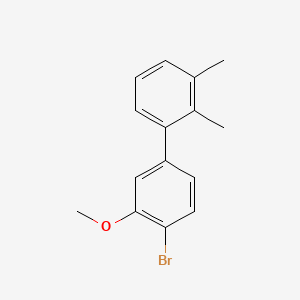
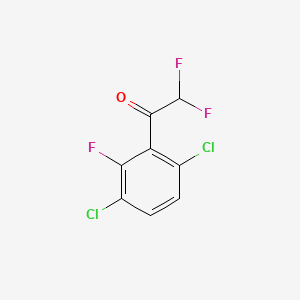
![4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide](/img/structure/B14760882.png)
